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Compound of Interest

Compound Name: MonosodiuM Maleate Trihydrate

Cat. No.: B8003687 Get Quote

Executive Summary & Strategic Context
In pharmaceutical formulation, salt selection is a critical variable affecting solubility, stability,

and bioavailability. Monosodium Maleate Trihydrate (CAS 3105-55-3) offers a unique balance

between the high acidity of free maleic acid and the high hygroscopicity of the disodium salt.

However, its characterization presents a specific analytical challenge: confirming the

stoichiometry of the salt and the hydration state (trihydrate) simultaneously.

This guide moves beyond basic spectral assignment. It provides a rigorous, self-validating

framework for distinguishing Monosodium Maleate Trihydrate from its chemical cousins

(Maleic Acid, Disodium Maleate) and its geometric isomer (Fumaric Acid), utilizing both

solution-state and solid-state NMR methodologies.

Comparative NMR Analysis: The Chemical Shift
Fingerprint
The primary challenge in characterizing maleate salts in solution is the pH-dependence of the

olefinic proton signal. As the carboxylic acid groups deprotonate, the electron density around

the olefinic protons increases, causing an upfield shift (shielding).

Table 1: Comparative Chemical Shifts ( H NMR, 300-400
MHz)
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Compound Solvent
Olefinic

H (ppm)

Multiplicity
Key
Differentiator

Maleic Acid (Free

Acid)
DMSO-d 6.28 Singlet

Acidic protons

visible at

11-13 ppm

Monosodium

Maleate
DMSO-d 6.10 Singlet

Distinct upfield

shift from free

acid

Disodium

Maleate

D

O
6.02 Singlet

Most shielded

species; pH > 7

Fumaric Acid

(Impurity)
DMSO-d 6.65 Singlet

Significant

downfield shift;

geometric isomer

Critical Insight: The shift from 6.28 ppm (Acid) to 6.10 ppm (Monosodium) is diagnostic. If your

sample in DMSO-d

shows a singlet at 6.28 ppm, you likely have the free acid, not the salt. If you observe a peak at
6.02 ppm in D

O without pH adjustment, you may have the disodium form.

The pH "Self-Validation" Mechanism
In D

O, the chemical shift is highly sensitive to concentration and pH. A robust validation step
involves a pH titration check:

Dissolve the sample in D

O.[1]

Measure pH (Monosodium Maleate solution should be acidic, approx pH 4-5).
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Spike with a trace of NaOH. The signal should shift upfield toward 6.02 ppm.

Spike with HCl. The signal should shift downfield toward 6.28 ppm. If the signal does not

shift, the species is not a maleate salt (potential misidentification).

The Trihydrate Challenge: Why Solution NMR is
Insufficient
Solution-state NMR (

H or

C) cannot validate the trihydrate form. Upon dissolution in D

O or DMSO, the crystal lattice collapses, and the water of hydration exchanges rapidly with the
bulk solvent.

The Solution: Solid-State NMR (ssNMR) To validate the Trihydrate form without destroying the

sample,

C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is the gold standard.

Protocol: C CP/MAS Characterization
Instrument: 400 MHz (or higher) wide-bore spectrometer.

Spin Rate: 10–12 kHz.

Reference: Glycine (carbonyl at 176.03 ppm).

Diagnostic Signals:

Anhydrous Maleic Acid: Typically shows fewer, sharper carbonyl signals due to higher

symmetry.

Monosodium Maleate Trihydrate: The crystal packing involves complex hydrogen

bonding networks with the three water molecules. This breaks the symmetry of the

maleate anion, causing splitting of the carbonyl carbon signals (
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) and the olefinic carbons (

).

Expectation: Look for a doublet or multiplet in the carbonyl region (165–175 ppm) rather

than a single peak. This "magnetic inequivalence" is the fingerprint of the hydrated crystal

lattice.

Quantitative Purity Assay (qNMR) Protocol
To determine the absolute purity of Monosodium Maleate Trihydrate, use this qNMR protocol.

Note that Maleic Acid is often used as a standard; here we treat it as the analyte.

Internal Standard (IS) Selection:

Recommended: Dimethyl sulfone (DMSO

) or Potassium Hydrogen Phthalate (KHP).

Avoid: Maleic acid (obviously) and Fumaric acid.

Step-by-Step Methodology:

Preparation: Weigh

20 mg of Monosodium Maleate Trihydrate and

10 mg of IS (DMSO

) into the same vial with 0.01 mg precision.

Solvation: Add 0.6 mL D

O. Ensure complete dissolution.

Acquisition Parameters:

Pulse Angle: 90°.

Relaxation Delay (D1):
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30 seconds. (Maleic acid olefinic protons have long T1 relaxation times, often ~5-6s. D1
must be

for 99.9% recovery).

Scans: 16 or 32 (for sufficient S/N).

Spectral Width: 20 ppm (to catch any far-shifted impurities).

Processing: Phase and baseline correct manually. Integrate the maleate singlet (6.1 ppm)

and the IS signal (DMSO

singlet at 3.0 ppm).

Calculation:

Where

=Integral,

=Number of protons,

=Molecular Weight,

=Mass.[2][3]

Validation Workflow (Decision Logic)
The following diagram outlines the logical flow for validating the identity, form, and purity of the

material.
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Unknown White Powder
(Suspected Monosodium Maleate Trihydrate)

1H Solution NMR (DMSO-d6)

Check Olefinic Shift

Shift ~6.28 ppm
Identity: Free Maleic Acid

6.28 ppm

Shift ~6.10 ppm
Identity: Monosodium Salt

6.10 ppm

Shift ~6.02 ppm (in D2O)
Identity: Disodium Salt

< 6.05 ppm

Shift ~6.65 ppm
Identity: Fumaric Acid (Impurity)

> 6.60 ppm

Hydrate Validation
(Is it Trihydrate?)

13C CP/MAS Solid-State NMR

Required for Form

Carbonyl Splitting Observed?
(Crystal Packing Confirmation)

VALIDATED:
Monosodium Maleate Trihydrate

Yes (Complex Multiplets)

Singlet Carbonyls:
Likely Anhydrous/Amorphous

No (Sharp Singlets)
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Figure 1: Decision tree for the structural validation of Monosodium Maleate Trihydrate,

distinguishing it from free acid, disodium salt, and anhydrous forms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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